(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one
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Overview
Description
(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxolanes, which are five-membered ring compounds containing one oxygen atom. The presence of the 2,4-dinitrophenyl group and the oxolanone ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one typically involves the reaction of 2,4-dinitrobenzyl chloride with 5-methyloxolan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted oxolanes.
Scientific Research Applications
(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The dinitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The oxolanone ring provides structural stability and facilitates the compound’s binding to its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one: Unique due to the presence of both the dinitrophenyl group and the oxolanone ring.
(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyltetrahydrofuran-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolanone ring.
(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methylpyrrolidin-2-one: Contains a pyrrolidinone ring instead of an oxolanone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the dinitrophenyl group and the oxolanone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61520-96-5 |
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Molecular Formula |
C12H12N2O6 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(5R)-5-[(2,4-dinitrophenyl)methyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H12N2O6/c1-12(5-4-11(15)20-12)7-8-2-3-9(13(16)17)6-10(8)14(18)19/h2-3,6H,4-5,7H2,1H3/t12-/m1/s1 |
InChI Key |
HCGMYYSAMKQSFX-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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